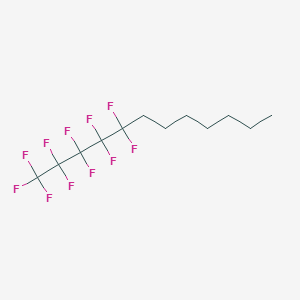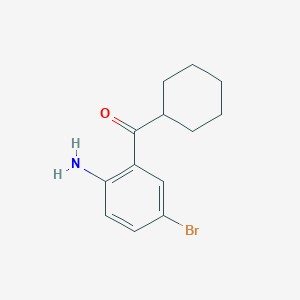
5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-2-fluoro-3-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of hydrogen with bromine on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique halogenated structure.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole: Another halogenated aromatic compound with similar structural features.
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: A compound with a pyridine ring instead of a benzene ring, exhibiting different chemical properties.
Uniqueness
5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a single benzene ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrF3 |
|---|---|
Peso molecular |
239.03 g/mol |
Nombre IUPAC |
5-bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,8H,1H3 |
Clave InChI |
FVSUGSRFUKHDKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


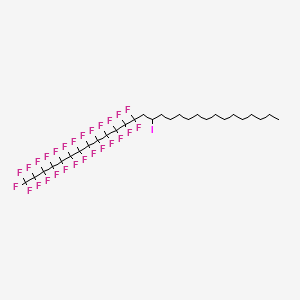
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)

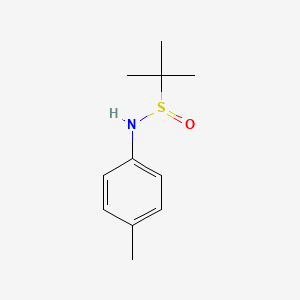

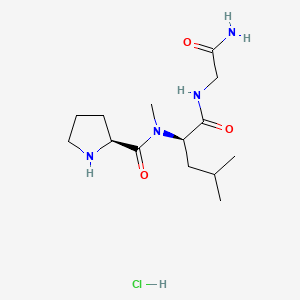

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

